![molecular formula C14H13BrFN3S B10849222 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea CAS No. 219664-37-6](/img/structure/B10849222.png)
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea is a complex organic compound that features a bromopyridine moiety and a fluorophenyl group linked through a thiourea bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea typically involves the reaction of 5-bromopyridine-2-amine with 2-(2-fluorophenyl)ethyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromopyridine ring can be reduced under specific conditions to yield the corresponding pyridine derivative.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active site residues, while the bromopyridine and fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromopyridin-2-yl)-3-[2-(2-chlorophenyl)ethyl]thiourea
- 1-(5-Bromopyridin-2-yl)-3-[2-(2-methylphenyl)ethyl]thiourea
- 1-(5-Bromopyridin-2-yl)-3-[2-(2-nitrophenyl)ethyl]thiourea
Uniqueness
1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This feature may contribute to its higher potency and efficacy in biological applications compared to similar compounds with different substituents on the phenyl ring.
Propiedades
Número CAS |
219664-37-6 |
|---|---|
Fórmula molecular |
C14H13BrFN3S |
Peso molecular |
354.24 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |
Clave InChI |
MIJLSRZJDIBHJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


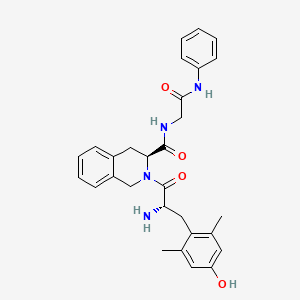

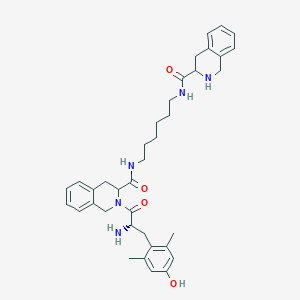


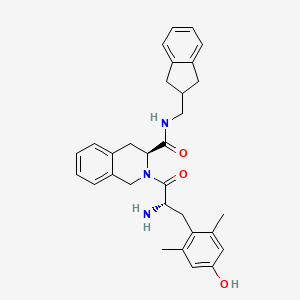
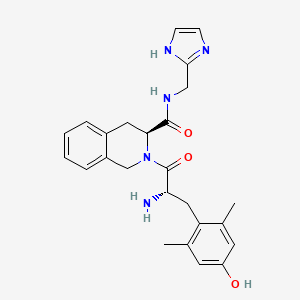
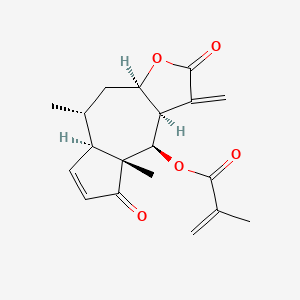
![Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine](/img/structure/B10849177.png)
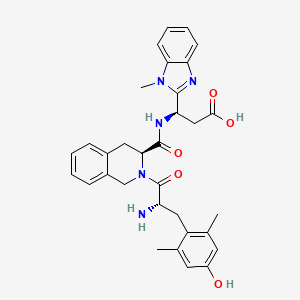
![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

![H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849188.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10849192.png)
